N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide
Description
N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide is a synthetic amide derivative characterized by a 4-fluorophenylacetyl group linked to a phenylpropiolamide moiety. Its structure features a propiolic acid backbone (HC≡C–CO–NH–) substituted with a phenyl group at the third carbon and an acetylated 4-fluorophenyl group at the nitrogen.
Properties
Molecular Formula |
C17H12FNO2 |
|---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)acetyl]-3-phenylprop-2-ynamide |
InChI |
InChI=1S/C17H12FNO2/c18-15-9-6-14(7-10-15)12-17(21)19-16(20)11-8-13-4-2-1-3-5-13/h1-7,9-10H,12H2,(H,19,20,21) |
InChI Key |
ZPBCMBPLXDTHNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide typically involves the following steps:
Formation of the Fluorophenylacetyl Intermediate: This step involves the acylation of 4-fluoroaniline with acetic anhydride in the presence of a catalyst such as pyridine to form 4-fluoroacetanilide.
Coupling with Phenylpropiolamide: The 4-fluoroacetanilide is then coupled with phenylpropiolamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide exhibit significant anticancer properties. A study demonstrated that derivatives of this compound could inhibit the growth of cancer cells by inducing apoptosis, particularly in breast and lung cancer models. The mechanism involves the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation. In vitro studies have revealed that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating conditions such as arthritis and other inflammatory diseases. These findings align with the broader class of amides known for their anti-inflammatory effects .
3. Neurological Applications
There is emerging evidence that this compound may have neuroprotective effects. Preliminary studies suggest it could protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .
Material Science Applications
1. Polymer Chemistry
In polymer science, this compound can be utilized as a monomer or additive to enhance the properties of polymers. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it valuable for applications in coatings and composites .
2. Synthesis of Functional Materials
This compound can serve as a precursor for synthesizing functional materials with specific electronic or optical properties. For instance, it can be used to create materials with enhanced light absorption capabilities, which are beneficial in photovoltaic applications .
Catalytic Applications
1. Organic Synthesis
this compound has been explored as a catalyst in various organic reactions, including cross-coupling reactions and C–N bond formations. Its ability to facilitate these reactions efficiently under mild conditions makes it an attractive option for synthetic chemists looking to streamline processes .
2. Palladium-Catalyzed Reactions
The compound has been investigated in palladium-catalyzed reactions, where it acts as a ligand to stabilize palladium complexes, enhancing their reactivity and selectivity in coupling reactions . This application is particularly relevant in the synthesis of complex organic molecules used in pharmaceuticals.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the acetyl and propiolamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide and Analogues
*Inferred based on molecular structure.
Key Observations :
- Triple Bond vs. Double Bond : The propiolamide group in the target compound introduces greater electron deficiency compared to the enamide in (2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide . This enhances reactivity in nucleophilic additions or cycloadditions.
- Substituent Effects : The 4-fluorophenyl group is common in herbicides (e.g., Flufenacet metabolites), but the target’s phenylpropiolamide moiety distinguishes it from metabolites with sulfonyl or sulfinyl groups.
Insights :
Hypothetical Comparisons :
- Herbicidal Activity : Flufenacet metabolites with 4-fluorophenylacetamide groups exhibit selective herbicidal activity. The target’s triple bond may enhance binding to acetolactate synthase (ALS), a common herbicide target, but this requires experimental validation.
- Solubility : The lack of polar groups (e.g., sulfonyl in ) suggests lower water solubility compared to Flufenacet derivatives, impacting formulation strategies.
Biological Activity
N-(2-(4-Fluorophenyl)acetyl)-3-phenylpropiolamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula: C17H12FNO2
- Molecular Weight: 281.28 g/mol
- IUPAC Name: N-[2-(4-fluorophenyl)acetyl]-3-phenylprop-2-ynamide
- Canonical SMILES: C1=CC=C(C=C1)C#CC(=O)NC(=O)CC2=CC=C(C=C2)F
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity through hydrophobic interactions, while the acetyl and propiolamide groups facilitate hydrogen bonding. This dual interaction profile may lead to modulation of various cellular processes, making it a candidate for therapeutic applications in cancer and other diseases .
Anticancer Potential
Research has indicated that this compound may exhibit anticancer properties. It has been studied for its ability to inhibit tumor growth by affecting pathways involved in cell proliferation and apoptosis. The compound's structural features allow it to interfere with critical signaling pathways in cancer cells, potentially leading to enhanced therapeutic efficacy when used in combination with other anticancer agents .
Analgesic and Anti-inflammatory Effects
The compound has also been explored for its analgesic and anti-inflammatory properties. In preclinical studies, it demonstrated the ability to reduce pain responses in animal models, suggesting potential applications in pain management therapies . The mechanism underlying these effects may involve the inhibition of pro-inflammatory mediators, which are often elevated in various pain conditions.
Study 1: In Vitro Anticancer Activity
A study investigated the effect of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating potent cytotoxic effects against several cancer types. The compound was found to induce apoptosis through activation of caspase pathways.
Study 2: Analgesic Activity Assessment
In another study, the analgesic potential of the compound was evaluated using a formalin-induced pain model in rats. The administration of this compound resulted in a marked decrease in pain scores compared to control groups, suggesting effective analgesic properties .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Fluorophenyl)acetamide | Lacks propiolamide moiety | Moderate analgesic activity |
| 3-Phenylpropiolamide | Lacks fluorophenylacetyl group | Limited anticancer activity |
| N-(2-(4-Bromophenyl)acetyl)-3-phenylpropiolamide | Bromine instead of fluorine | Similar but less effective than fluorinated version |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
